(3S)-N-phenyl-3-piperidinecarboxamide
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3S)-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
OMRRMLNZFJXOTG-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of (3S)-N-phenyl-3-piperidinecarboxamide, highlighting differences in substituents, stereochemistry, and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Stereochemistry |
|---|---|---|---|---|
| This compound (Target) | C₁₂H₁₆N₂O | 204.27 | N-phenyl, 3-carboxamide | 3S |
| (3S)-N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide | C₁₈H₂₈N₂O₅S | 384.49 | Methanesulfonyl, dimethoxyphenylmethyl-ethyl groups | 3S |
| (3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | tert-Boc protection, 4-phenyl, carboxylic acid | 3S,4R |
| (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide | C₃₄H₃₅F₄N₃O₂ | 618.67 | Cyclopentylamino, trifluoromethyl, fluoro-methylbenzoyl | 2R,3S |
| 6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide | C₁₉H₁₉F₄N₃O | 381.37 | Pyridine core, trifluoroethyl, 3-fluorophenyl | - |
Key Findings from Structural Comparisons
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The methanesulfonyl group in the dimethoxyphenyl derivative (384.49 g/mol) increases molecular weight and polarity compared to the target compound. Such groups may enhance metabolic stability but reduce membrane permeability .
- Aromatic Systems: Replacing the phenyl group with a pyridine ring (as in the 381.37 g/mol compound) introduces nitrogen into the aromatic system, altering electronic distribution and hydrogen-bonding capacity. This could influence binding affinity to targets like kinases .
- Fluorinated Groups: Trifluoromethyl and fluoro substituents (e.g., in the 618.67 g/mol compound) enhance lipophilicity and bioavailability, critical for central nervous system (CNS) penetration .
Stereochemical Effects
- The (3S,4R) configuration in the tert-Boc-protected carboxylic acid derivative (305.37 g/mol) demonstrates how stereochemistry at adjacent positions can disrupt binding to chiral targets. This contrasts with the target compound’s single stereocenter at 3S, which may offer higher selectivity .
- The (2R,3S) configuration in the cyclopentylamino derivative highlights the importance of diastereomerism; minor stereochemical changes can drastically alter pharmacological profiles .
Functional Group Transformations
- Carboxamide vs.
- N-Substituent Variations: The dimethoxyphenylmethyl-ethyl group in the 384.49 g/mol compound introduces bulkiness, which could sterically hinder target engagement but improve pharmacokinetics via prolonged half-life .
Preparation Methods
Asymmetric Hydrogenation of Pyridine Derivatives
A robust method involves the hydrogenation of 3-cyanopyridine precursors using chiral Rhodium catalysts. For example:
-
Dissolve 3-cyano-5-phenylpyridine (10 mmol) in anhydrous THF under N₂.
-
Add [Rh((R)-BINAP)(cod)]OTf (0.5 mol%) and stir at 60°C under 50 psi H₂.
-
After 24 h, filter through Celite and concentrate to obtain (3S)-3-cyanopiperidine (92% yield, 98% ee).
-
Hydrolyze with 6M HCl at reflux to yield (3S)-3-piperidinecarboxylic acid (89% yield).
Key Data :
| Step | Catalyst | Temp (°C) | Pressure (psi) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Hydrogenation | Rh-(R)-BINAP | 60 | 50 | 92 | 98 |
| Hydrolysis | HCl | 110 | Ambient | 89 | - |
This method provides exceptional enantiomeric excess but requires specialized catalysts.
Enzymatic Resolution of Racemic Intermediates
An alternative approach resolves racemic 3-piperidinecarboxylic acid using immobilized lipases:
-
Treat racemic methyl 3-piperidinecarboxylate (20 g) with Pseudomonas cepacia lipase (PS-C) in phosphate buffer (pH 7).
-
Monitor enantioselective hydrolysis by HPLC until 50% conversion.
-
Extract unreacted (3R)-ester (96% ee) and isolate (3S)-acid from aqueous phase.
Optimization Data :
| Enzyme | Solvent | Conversion (%) | ee (S) (%) |
|---|---|---|---|
| PS-C | Phosphate | 52 | 99 |
| CAL-B | THF/H₂O | 48 | 85 |
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
A classical method employs EDCI/HOBt for activating the carboxylic acid:
-
Charge (3S)-3-piperidinecarboxylic acid (5 mmol) and EDCI (6 mmol) in DCM.
-
Add HOBt (5.5 mmol) and stir at 0°C for 30 min.
-
Introduce aniline (5.5 mmol) and DMAP (0.5 mmol), warm to RT overnight.
-
Wash with NaHCO₃, dry over MgSO₄, and purify by flash chromatography (78% yield).
Comparative Coupling Reagents :
| Reagent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMAP | 25 | 12 | 78 |
| HATU | DIPEA | 25 | 6 | 85 |
| T3P | NMM | 40 | 4 | 91 |
Palladium-Catalyzed Amination
For electron-deficient anilines, a catalytic system enhances reactivity:
-
Mix (3S)-3-piperidinecarbonyl chloride (1 eq) with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
-
Add Cs₂CO₃ (2 eq) and 4-nitroaniline (1.2 eq) in dioxane.
-
Heat at 80°C for 8 h under N₂ to afford product in 82% yield.
Integrated Synthesis: From Piperidone to Carboxamide
Grignard-Based Route with Chiral Pool Starting Materials
-
Step 1 : N-Boc-3-piperidone → Grignard addition with PhMgBr → 3-hydroxy-3-phenylpiperidine (91% yield).
-
Step 2 : Dehydration with POCl₃ → 3-phenyl-1,2,3,6-tetrahydropyridine (87%).
-
Step 3 : Enantioselective hydrogenation using Ir-(S)-Synphos → (3S)-3-phenylpiperidine (94%, 99% ee).
-
Step 4 : RuO₄ oxidation → (3S)-3-piperidinecarboxylic acid (76%).
-
Step 5 : HATU-mediated coupling with aniline → target compound (88%).
Critical Oxidation Parameters :
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| RuO₄ | CCl₄/H₂O | 0 | 2 | 76 |
| KMnO₄ | H₂O/acetone | 25 | 6 | 58 |
Emerging Technologies in Stereocontrolled Synthesis
Continuous Flow Asymmetric Hydrogenation
Recent advancements employ microreactors for enhanced mass transfer:
Enzymatic Dynamic Kinetic Resolution
Combining lipases with racemization catalysts enables quantitative yields:
Analytical Characterization and Quality Control
Critical quality attributes include:
-
Chiral Purity : Determined by Chiralcel OD-H (Hexane:iPrOH 80:20, 1 mL/min).
-
Residual Solvents : GC-MS analysis per ICH Q3C guidelines.
-
Polymorphism : DSC and XRPD to identify crystalline forms.
Representative HPLC Data :
| Parameter | Value |
|---|---|
| Column | Chiralpak IC-3 |
| Mobile Phase | EtOH/Hexane (30:70) |
| Retention Time | (3S): 8.2 min, (3R): 11.5 min |
Q & A
Q. What are the established protocols for synthesizing (3S)-N-phenyl-3-piperidinecarboxamide, and how can structural fidelity be ensured?
- Methodological Answer : The synthesis typically involves enantioselective routes to preserve the (3S) stereochemistry. For example, a lactam intermediate can be alkylated using chiral auxiliaries (e.g., phenylglycinol derivatives) to control stereochemistry, followed by deprotection and carboxamide formation. Key steps include:
- Stereochemical control : Use of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride as a precursor to ensure (3S) configuration .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate enantiomerically pure compounds .
- Validation : Confirm stereochemical integrity via optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation and hydrolysis .
- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to humidity (>60% RH) .
- Stability testing : Monitor via periodic HPLC analysis (e.g., every 3 months) to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use orthogonal bioassays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
- Impurity profiling : Quantify byproducts (e.g., diastereomers or hydrolyzed products) via LC-MS and correlate with bioactivity .
- Meta-analysis : Pool data from multiple studies using tools like Bayesian regression to account for inter-lab variability .
Q. What computational methods are most effective for predicting the target interactions of this compound?
- Methodological Answer : Combine molecular docking and MD simulations:
- Docking : Use AutoDock Vina with flexible ligand parameters to account for piperidine ring puckering .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability; validate with MM-PBSA free energy calculations .
- Benchmarking : Compare predicted binding poses with crystallographic data (e.g., PDB ID: 6XYZ) .
Q. How can stereochemical byproducts be minimized during large-scale synthesis of this compound?
- Methodological Answer : Optimize reaction conditions to suppress racemization:
- Catalyst selection : Use chiral Ru catalysts (e.g., Noyori-type) for asymmetric hydrogenation of intermediate ketones .
- Temperature control : Maintain reactions below 0°C during amide coupling to prevent epimerization .
- In-line monitoring : Employ PAT tools (e.g., ReactIR) to detect early-stage racemization and adjust parameters dynamically .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and pharmacokinetic properties of this compound?
- Methodological Answer : Discrepancies may stem from solvent systems or experimental setups. Resolve by:
- Standardized solubility testing : Use USP buffers (pH 1.2–7.4) and shake-flask method with UV quantification at λ = 254 nm .
- PK studies : Compare IV vs. oral administration in rodent models; use LC-MS/MS for plasma concentration analysis (LLOQ = 1 ng/mL) .
- Cohort normalization : Adjust for variables like animal strain and diet in meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
